Cycloocta-2,7-dien-1-one

Diels-Alder Medium Ring Synthesis Lewis Acid Catalysis

Cycloocta-2,7-dien-1-one (CAS 1073-76-3) is an eight-membered cyclic dienone, characterized by two non-conjugated double bonds and a carbonyl group within its ring structure. This compound is a versatile intermediate in organic synthesis, particularly valued for its ability to participate in Diels-Alder reactions as a dienophile and for its unique photochemical reactivity.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 1073-76-3
Cat. No. B094799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloocta-2,7-dien-1-one
CAS1073-76-3
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC1CC=CC(=O)C=CC1
InChIInChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2
InChIKeyHEDBDDAUWRQANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloocta-2,7-dien-1-one (CAS 1073-76-3) for Research and Industrial Synthesis: A Key Eight-Membered Ring Dienone


Cycloocta-2,7-dien-1-one (CAS 1073-76-3) is an eight-membered cyclic dienone, characterized by two non-conjugated double bonds and a carbonyl group within its ring structure [1]. This compound is a versatile intermediate in organic synthesis, particularly valued for its ability to participate in Diels-Alder reactions as a dienophile [2] and for its unique photochemical reactivity [3]. Its procurement is often driven by the need for a specific medium-ring scaffold that serves as a gateway to complex molecular architectures, including natural products and bioactive compounds [1].

1 Synthetic Role Diels-Alder dienophile for convergent tricyclic scaffold construction
2 Photochemical Use Precursor for strained cis,trans-isomer generation and trapping studies
3 Strategic Fit Pre-formed eight-membered ring bypasses variable RCM cyclization steps

Why Cycloocta-2,7-dien-1-one Cannot Be Replaced by Generic Cycloalkenones or Dienes


Cycloocta-2,7-dien-1-one cannot be simply interchanged with other cycloalkenones or dienes due to its specific ring size and electronic properties. For instance, its eight-membered ring imparts a unique conformational flexibility and strain profile that is fundamentally different from smaller (e.g., cycloheptadienones) or larger ring analogs [1]. This structural specificity directly dictates its reactivity in key transformations, such as the Diels-Alder reaction where the catalyst requirements and product outcomes differ significantly from those of a seven-membered ring analog like 2,6-cycloheptadienone [2]. Furthermore, the distinct photochemical behavior of the cis,cis-isomer, which undergoes a stereospecific isomerization to a highly strained cis,trans-isomer at low temperatures, is a property unique to this ring system and cannot be replicated by generic alternatives [3].

Target Cycloocta-2,7-dien-1-one (8-membered ring)
Eight-membered ring imparts unique conformational strain and flexibility; smaller or larger cycloalkenone ring analogs may shift reactivity profiles.
Diels-Alder pathway and catalyst requirements may differ significantly with ring size; a 7-membered analog may require a different synthetic sequence.
Stereospecific photoisomerization to the cis,trans-isomer is ring-system specific; generic dienes or acyclic analogs may not replicate this behavior.

Quantitative Evidence for Selecting Cycloocta-2,7-dien-1-one (1073-76-3) in Synthesis


Diels-Alder Reactivity: InCl3 Enables Completion with Cyclopentadiene, Unlike the 2,6-Cycloheptadienone Analog

In a direct comparative study, the Diels-Alder reaction between 2,7-cyclooctadienone and cyclopentadiene proceeds to completion under InCl3 catalysis to yield a bis adduct [1]. In contrast, the seven-membered analog, 2,6-cycloheptadienone, requires sequential reactions with both cyclohexadiene and cyclopentadiene in the presence of a different catalyst, AlCl3, to achieve a bis adduct [1]. This indicates that cyclooctadienone's eight-membered ring facilitates a more convergent, single-step process with cyclopentadiene when the appropriate Lewis acid is used.

Diels-Alder Outcome
Head-to-head
8-membered: proceeds to completion with cyclopentadiene under InCl₃ 7-membered analog: requires sequential AlCl₃-catalyzed reaction
Supports convergent single-operation access to [5.8.5] tricyclic systems
Catalyst-dependent pathway; synthetic route context
Diels-Alder Medium Ring Synthesis Lewis Acid Catalysis

Photoisomerization to a Highly Strained cis,trans-Isomer with Defined Thermal Stability

Irradiation of cis,cis-2,7-cyclooctadienone results in isomerization to the highly strained cis,trans-2,7-cyclooctadienone [1]. This photoproduct exhibits quantifiable thermal stability: it is stable at -70 °C but undergoes conrotatory cyclization to a cis-bicyclo[3.3.0]oxyallyl system at temperatures above -30 °C [1]. This behavior is a direct consequence of the compound's specific ring size and double bond geometry.

Thermal Threshold
Reported
−30 °C cyclization onset for cis,trans-isomer
Supports reactivity control in low-temperature photochemical studies
cis,cis to cis,trans isomerization; NMR monitoring context
Photochemistry Strained Molecules Reactive Intermediates

Effective Molarity (EM) in Ring-Closing Metathesis (RCM) for Cyclooctenone Formation

Studies on the formation of cyclooctenones via ring-closing metathesis (RCM) have quantified the cyclization efficiency through effective molarity (EM) values [1]. For a range of substrates, EMs were found to vary by two orders of magnitude, depending on substituent effects, highlighting that cyclization efficiency is highly sensitive to structural modifications near the reacting centers [1]. While this is a class-level inference for cyclooctenones, it underscores that the specific substitution pattern of cycloocta-2,7-dien-1-one is a critical factor in determining its successful preparation via RCM.

RCM Efficiency
Class-level
Effective molarity spans 2 orders of magnitude across substituted cyclooctenone precursors
Procurement may bypass highly variable in-house RCM outcomes
Substituent-dependent; parent compound not directly measured
Ring-Closing Metathesis Cyclization Efficiency Effective Molarity

Optimal Application Scenarios for Procured Cycloocta-2,7-dien-1-one (1073-76-3)


Convergent Synthesis of [5.8.5] Tricyclic Frameworks via InCl3-Catalyzed Diels-Alder Reaction

Procurement of cycloocta-2,7-dien-1-one is highly advantageous for research programs targeting complex [5.8.5] tricyclic systems. As established in Section 3, the compound reacts efficiently with cyclopentadiene under InCl3 catalysis to produce a bis adduct in a single operation [1]. This provides a direct and convergent entry to this specific scaffold, avoiding the more cumbersome, multi-step sequence required when starting from a seven-membered ring analog [1]. This scenario is ideal for medicinal chemistry groups exploring new chemical space or natural product synthesis efforts.

Photochemical Generation of Strained Reactive Intermediates for Trapping Studies

The well-defined photochemical and thermal properties of cycloocta-2,7-dien-1-one make it a valuable tool for generating and studying strained reactive intermediates. As quantified in Section 3, the cis,cis-isomer can be photoisomerized to the cis,trans-isomer, which is stable at -70 °C but undergoes a predictable cyclization at temperatures above -30 °C [2]. This behavior is ideal for physical organic chemistry studies involving the trapping of this strained dienone or its derived oxyallyl species with various dienophiles or alkenes [2].

Bypassing Low-Yielding Ring-Closing Metathesis (RCM) Steps in Synthetic Routes

For synthetic sequences that rely on an eight-membered ring enone intermediate, procuring cycloocta-2,7-dien-1-one directly can mitigate the risks associated with a challenging ring-closing metathesis (RCM) step. As indicated by class-level evidence in Section 3, the efficiency of forming cyclooctenones via RCM is highly variable and substituent-dependent, with effective molarities spanning two orders of magnitude [3]. Purchasing the pre-formed compound eliminates this uncertainty, saves valuable synthetic time, and ensures a reliable supply of a key building block.

Application
Selection Property
Validation Focus
Convergent [5.8.5] tricyclic scaffold synthesis
Diels-Alder dienophile reactivity with cyclic dienes
Single-operation convergence under Lewis acid catalysis
Strained intermediate photochemical studies
Photoisomerization to cis,trans-isomer with defined thermal activation
Low-temperature trapping and oxyallyl intermediate characterization
Medium-ring building block procurement
Pre-formed eight-membered dienone scaffold
Bypass variable ring-closing metathesis cyclization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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